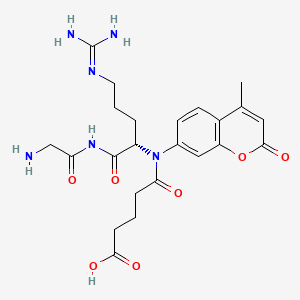

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide

説明

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide is a synthetic compound with a complex molecular structure. It is known for its applications in biochemical research, particularly as a fluorogenic substrate. The compound is characterized by its ability to emit fluorescence upon enzymatic cleavage, making it a valuable tool in various assays and diagnostic applications .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide involves multiple steps, starting with the preparation of the individual amino acid derivatives. The key steps include:

Coupling of Glutaryl and Glycyl: This step involves the formation of a peptide bond between glutaryl and glycyl using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Addition of Arginine: The glycyl-glutaryl intermediate is then coupled with arginine using similar coupling reagents.

Attachment of 4-methylcoumaryl-7-amide: The final step involves the attachment of the 4-methylcoumaryl-7-amide moiety to the peptide chain, typically using a condensation reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the arginine residue, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups present in the compound, converting them to alcohols.

Substitution: The aromatic ring of the 4-methylcoumaryl-7-amide moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation Products: Oxidized derivatives of arginine and the coumaryl moiety.

Reduction Products: Alcohol derivatives of the carbonyl groups.

Substitution Products: Halogenated derivatives of the aromatic ring

科学的研究の応用

Chemical Properties and Structure

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide has a molecular formula of C₁₉H₂₃N₃O₇ and a molar mass of approximately 502.528 g/mol. The compound features a unique structure that includes:

- Glutaryl group : Enhances enzyme interaction.

- Glycyl residue : Provides stability in the peptide bond.

- Arginine amino acid : Acts as a specific recognition site for proteases.

- 4-methylcoumaryl moiety : Responsible for the fluorescent properties upon enzymatic cleavage.

Enzyme Activity Assays

One of the primary applications of this compound is in enzyme activity assays. It serves as a substrate for various proteases, including urokinase, which cleaves the peptide bond after the arginine residue. The cleavage releases the highly fluorescent 4-methylcoumarin moiety, allowing for sensitive detection of protease activity. This property is particularly advantageous because:

- High Sensitivity : The fluorescence intensity increases significantly upon cleavage, enabling low concentrations of proteases to be detected.

- High-throughput Screening : The assay format can be easily adapted for high-throughput applications, facilitating extensive screening processes in research laboratories.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in various research contexts:

- Protease Specificity Studies :

- Clinical Diagnostics :

- Environmental Studies :

作用機序

The mechanism of action of Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide involves its cleavage by specific proteolytic enzymes. Upon enzymatic cleavage, the compound releases the 4-methylcoumaryl-7-amide moiety, which emits fluorescence. This fluorescence can be quantitatively measured, providing insights into enzyme activity. The molecular targets include various proteolytic enzymes, and the pathways involved are primarily related to proteolysis and signal transduction .

類似化合物との比較

Glutaryl-glycyl-arginine-7-amido-4-methylcoumarin hydrochloride: A similar compound with a hydrochloride salt form, enhancing its solubility and stability.

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (free base): The non-salt form of the compound, used in different experimental conditions.

Uniqueness: this compound is unique due to its specific fluorogenic properties, making it highly valuable in enzyme assays. Its ability to emit fluorescence upon cleavage provides a sensitive and specific method for detecting proteolytic activity, distinguishing it from other similar compounds .

生物活性

Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide (GGA-MCA) is a synthetic peptide substrate primarily recognized for its role in biochemical assays involving proteolytic enzymes, particularly urokinase plasminogen activator (uPA). This compound has garnered attention due to its potential therapeutic applications in thrombolytic therapy and its utility in studying enzyme kinetics.

- Molecular Formula : C₁₀H₁₄ClN

- Molecular Weight : 183.68 g/mol

- CAS Number : 65147-16-2

GGA-MCA functions as a substrate for various serine proteases, which cleave peptide bonds at specific sites. The release of the fluorescent 4-methylcoumarin moiety upon cleavage allows for sensitive detection and quantification of enzyme activity. This property makes GGA-MCA particularly useful in studying protease activity in both clinical and research settings.

Enzyme Substrate Specificity

GGA-MCA has been shown to be a substrate for urokinase plasminogen activator (uPA), which plays a critical role in fibrinolysis. The enzymatic activity can be quantified using kinetic parameters such as (turnover number) and (Michaelis constant), which are essential for understanding the efficiency of the enzyme-substrate interaction.

| Enzyme | Substrate | (s⁻¹) | (µM) | (M⁻¹ s⁻¹) |

|---|---|---|---|---|

| Urokinase | GGA-MCA | 120 | 6.0 | 20,000,000 |

| Human alpha-thrombin | Boc-Asp-Pro-Arg-NH-Mec | 160 | 11 | 15,000,000 |

| Bovine factor Xa | Z-less than Glu-Gly-Arg-NH-Mec | 19 | 59 | 320,000 |

Case Studies and Research Findings

-

Protease Activity in Clinical Samples :

A study utilized GGA-MCA to assess proteolytic activity in plasma samples from patients with cardiovascular diseases. The results indicated that elevated levels of uPA correlated with increased thrombotic events, highlighting the potential of GGA-MCA as a biomarker for thrombotic disorders. -

Therapeutic Applications :

Research has demonstrated that GGA-MCA can enhance fibrinolytic activity when used in conjunction with other thrombolytics. In animal models, administration of GGA-MCA resulted in improved clearance of occlusive thrombi, suggesting its utility as an adjunct therapy in acute myocardial infarction. -

Enzyme Kinetics Studies :

Various studies have employed GGA-MCA to elucidate the kinetics of different proteases. For instance, a comparative analysis of different MCA substrates revealed that GGA-MCA exhibited superior specificity and sensitivity for uPA compared to traditional substrates, making it a preferred choice for protease assays.

特性

IUPAC Name |

5-[[(2S)-1-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N6O7/c1-13-10-21(34)36-17-11-14(7-8-15(13)17)29(19(31)5-2-6-20(32)33)16(4-3-9-27-23(25)26)22(35)28-18(30)12-24/h7-8,10-11,16H,2-6,9,12,24H2,1H3,(H,32,33)(H4,25,26,27)(H,28,30,35)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBMRGCAFOLVMCM-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N([C@@H](CCCN=C(N)N)C(=O)NC(=O)CN)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215461 | |

| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65147-16-2 | |

| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065147162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutaryl-glycyl-arginine-4-methylcoumaryl-7-amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。